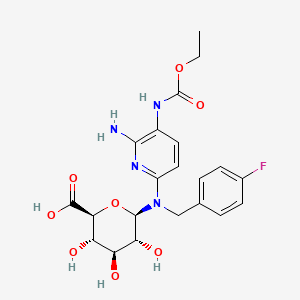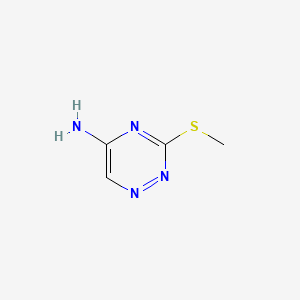
2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine” is a compound that contains a benzodiazole moiety . Benzodiazole is a heterocyclic compound, known for its broad range of chemical and biological properties . It’s a core component of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of benzodiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of benzodiazole derivatives, including “this compound”, has been studied using vibrational spectroscopy and quantum computational methods . The compound shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 189.26 . It is a solid substance with a melting point of 68-70°C . It is highly soluble in water and other polar solvents .科学的研究の応用
Chemistry and Properties
The compound 2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine is structurally related to the family of benzothiazoles and benzimidazoles, which are widely recognized for their varied biological activities and importance in medicinal chemistry. The review by Boča, Jameson, and Linert (2011) offers a comprehensive overview of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). It presents insights into the preparation, properties, and a variety of applications of these compounds, from their spectroscopic and structural properties to their magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).
Synthesis and Transformations
Zhilitskaya, Shainyan, and Yarosh (2021) delve into modern synthesis methods of benzothiazole derivatives, which are valuable in the pharmaceutical and industrial sectors. The paper highlights the innovative synthesis methods, emphasizing green chemistry principles and simple reagents, along with the versatile applications of these compounds in developing new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).
Biological and Pharmacological Activities
Bhat and Belagali (2020) present a comprehensive review on the benzothiazole scaffold, emphasizing its biological activities. The review sheds light on the synthetic methods and the various pharmacological activities associated with benzothiazole derivatives, showcasing their therapeutic potential and minimal toxicity (Bhat & Belagali, 2020).
Therapeutic Potential
Kamal, Hussaini, and Malik (2015) discuss the therapeutic potential of benzothiazoles in the field of chemotherapeutics. The review summarizes inventions and developments of benzothiazole-based compounds, covering patents filed from 2010 to 2014. It highlights their broad spectrum of biological activities, particularly as anticancer, antimicrobial, and anti-inflammatory agents, and underscores the significance of the benzothiazole nucleus in drug discovery (Kamal, Hussaini, & Malik, 2015).
将来の方向性
作用機序
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and proteins, depending on their chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific chemical structure .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
特性
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,12)10-13-8-6-4-5-7-9(8)14(10)3/h4-7H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRRYTPRHQODJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
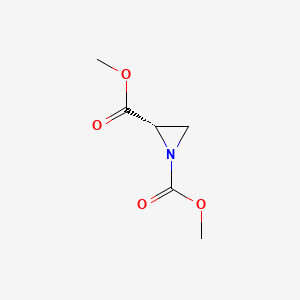
![(7S,8AS)-7-mercaptohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582748.png)


![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)

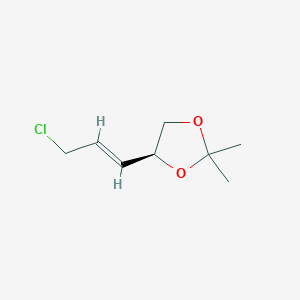
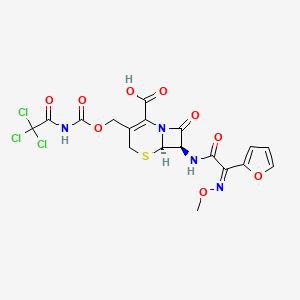
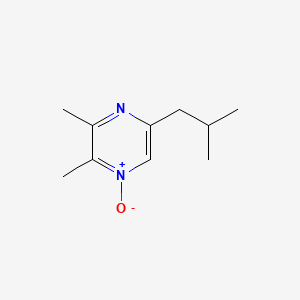
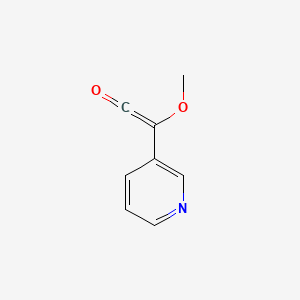
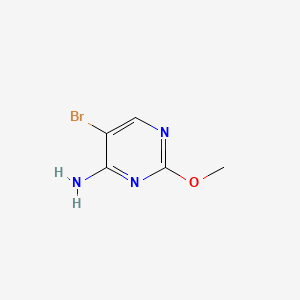
![(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582768.png)
